molecular formula C5H4N2O4 B14426600 4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 84864-06-2

4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B14426600
CAS No.: 84864-06-2
M. Wt: 156.10 g/mol
InChI Key: BTVBGSMPURCZLW-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxamide groups further enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves the reaction of maleic anhydride with appropriate amines. One common method includes the reaction of maleic anhydride with 4-aminobenzenesulfonamide, followed by cyclization to form the pyrrole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include substituted pyrroles, amides, and alcohols. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form various derivatives and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

84864-06-2

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

4-hydroxy-2,5-dioxopyrrole-3-carboxamide

InChI

InChI=1S/C5H4N2O4/c6-3(9)1-2(8)5(11)7-4(1)10/h(H2,6,9)(H2,7,8,10,11)

InChI Key

BTVBGSMPURCZLW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NC1=O)O)C(=O)N

Origin of Product

United States

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